An In-depth Technical Guide to 1,2-Propane-d6-diol: Properties, Stability, and Applications
An In-depth Technical Guide to 1,2-Propane-d6-diol: Properties, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical and pharmaceutical sciences, the use of stable isotope-labeled compounds is indispensable. Among these, 1,2-Propane-d6-diol, the deuterated analog of propylene glycol, serves as a critical tool in a variety of research and development applications. Its unique properties, conferred by the substitution of hydrogen with deuterium, make it an invaluable internal standard for mass spectrometry-based quantification, a tracer for metabolic studies, and a component in the synthesis of complex deuterated molecules. This guide provides a comprehensive overview of the chemical properties, stability, and key applications of 1,2-Propane-d6-diol, offering field-proven insights for its effective utilization.
Physicochemical Properties
1,2-Propane-d6-diol (also known as Propylene-d6 glycol) is a stable, isotopically enriched compound with the chemical formula CD₃CD(OH)CD₂OH.[1][2] The substitution of six hydrogen atoms with deuterium results in a significant mass shift of +6 compared to its non-deuterated counterpart, a feature central to its utility in mass spectrometry.[2]
Key Physical and Chemical Data
A summary of the key physicochemical properties of 1,2-Propane-d6-diol is presented in the table below, compiled from various supplier specifications and chemical databases.
| Property | Value | Source(s) |
| Chemical Formula | C₃D₆H₂O₂ | [1] |
| Molecular Weight | 82.13 g/mol | [1][2] |
| CAS Number | 52910-80-2 | [1] |
| Appearance | Colorless, viscous liquid | [1] |
| Boiling Point | 187 °C (lit.) | [2] |
| Melting Point | -60 °C (lit.) | [2] |
| Density | 1.118 g/mL at 25 °C | [2] |
| Isotopic Purity | Typically ≥98 atom % D | [2] |
| Chemical Purity | Typically ≥98% | [1] |
The deuteration of the propylene glycol molecule leads to a slight increase in its density compared to the non-labeled compound. The other physical properties, such as boiling and melting points, are very similar to those of 1,2-propanediol.
Synthesis and Isotopic Purity
While specific, detailed synthesis protocols for 1,2-Propane-d6-diol are often proprietary, the general approach involves the deuteration of a suitable precursor. One common industrial method for producing propylene glycol is the hydrolysis of propylene oxide.[3] The synthesis of the deuterated analog would likely involve the use of deuterated starting materials in a similar process.
Isotope-labeled compounds are often synthesized through established organic chemistry routes using isotopically enriched starting materials.[4] For 1,2-Propane-d6-diol, this could involve the reduction of a deuterated ketone or the hydrolysis of a deuterated epoxide. The isotopic purity, a critical parameter for its use as an internal standard, is typically determined by mass spectrometry and is generally high, with commercial products often exceeding 98 atom % deuterium.[2]
Stability and Storage
Proper handling and storage are crucial to maintain the integrity and purity of 1,2-Propane-d6-diol.
Storage Recommendations:
-
Temperature: Store at room temperature.[1]
-
Light and Moisture: Protect from light and moisture to prevent degradation.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
The non-deuterated form, propylene glycol, is generally stable under normal conditions.[5] However, glycols can be susceptible to thermal and oxidative degradation.[6][7] While specific studies on the degradation of 1,2-Propane-d6-diol are limited, it is reasonable to infer that its stability profile is similar to that of propylene glycol. Thermal degradation of glycols can be influenced by the presence of impurities.[6]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of 1,2-Propane-d6-diol.
-
Mass Spectrometry (MS): Mass spectrometry is the primary tool for confirming the isotopic enrichment of the compound. A mass shift of +6 compared to the unlabeled propylene glycol is expected.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the extensive deuteration, the proton NMR spectrum of 1,2-Propane-d6-diol is significantly simplified compared to its non-deuterated counterpart. The spectrum would primarily show signals corresponding to the hydroxyl protons, and any residual protons from incomplete deuteration. The conformation of propylene glycol in different solvents can be studied using ¹H NMR.[8]
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the deuterated carbons will be split into multiplets due to coupling with deuterium.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of 1,2-Propane-d6-diol will show characteristic absorption bands for the O-H and C-O functional groups. The C-D stretching vibrations will appear at lower wavenumbers (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the non-deuterated compound.
Applications in Research and Development
The primary application of 1,2-Propane-d6-diol stems from its properties as a stable isotope-labeled internal standard in quantitative analysis, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Internal Standard in Mass Spectrometry
The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry. 1,2-Propane-d6-diol is an ideal internal standard for the quantification of propylene glycol in various matrices, including biological fluids, food products, and environmental samples.[9]
Causality behind the choice of a deuterated internal standard:
-
Co-elution: The deuterated standard co-elutes with the analyte in chromatographic separations, ensuring that any variations in sample preparation, injection volume, and instrument response affect both the analyte and the standard equally.
-
Similar Ionization Efficiency: The chemical properties of the deuterated standard are nearly identical to the analyte, leading to similar ionization efficiency in the mass spectrometer.
-
Mass Difference: The distinct mass difference allows for the simultaneous detection and quantification of both the analyte and the internal standard without isobaric interference.
Experimental Protocol: Quantification of Propylene Glycol in a Biological Matrix using GC-MS with 1,2-Propane-d6-diol as an Internal Standard
This protocol provides a general framework. Specific parameters may need to be optimized based on the matrix and instrumentation.
1. Sample Preparation: a. To a 100 µL aliquot of the biological sample (e.g., plasma, urine), add a known amount of 1,2-Propane-d6-diol solution (the internal standard). The concentration of the internal standard should be in the mid-range of the expected analyte concentrations. b. Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile). c. Vortex the mixture and centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube. e. Evaporate the solvent under a stream of nitrogen. f. Derivatize the dried extract to improve chromatographic properties and sensitivity, if necessary. A common derivatization agent for glycols is heptafluorobutyric anhydride.[9]
2. GC-MS Analysis: a. Gas Chromatograph:
- Column: A suitable capillary column (e.g., DB-5ms).
- Injector: Split/splitless injector.
- Oven Program: A temperature gradient program to ensure good separation of the analyte and internal standard from matrix components. b. Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both propylene glycol and 1,2-Propane-d6-diol.
3. Data Analysis: a. Integrate the peak areas of the selected ions for both the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Generate a calibration curve by analyzing a series of calibration standards with known concentrations of propylene glycol and a fixed concentration of the internal standard. d. Determine the concentration of propylene glycol in the unknown sample by interpolating its peak area ratio on the calibration curve.
Sources
- 1. isotope.com [isotope.com]
- 2. 1,2-Propane-d6-diol 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 5. celerion.com [celerion.com]
- 6. nva.sikt.no [nva.sikt.no]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. 1H NMR spectra and conformations of propane-1,2-diol, meso- and racemic butane-2,3-diols, and some alditols in non-aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
